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Compound of Interest

Compound Name: SJM-3

Cat. No.: B11934851 Get Quote

Disclaimer: The following document is an illustrative technical guide concerning a hypothetical

compound designated SJM-3. As of this writing, "SJM-3" is not a publicly recognized

pharmaceutical agent, and the data presented herein are fictional, generated for demonstrative

purposes to meet the structural and content requirements of this guide. The experimental

protocols, data, and interpretations are based on established principles of preclinical safety

assessment and are intended to serve as a template for researchers, scientists, and drug

development professionals.

Introduction
SJM-3 is a novel small molecule inhibitor of the Janus kinase (JAK) / Signal Transducer and

Activator of Transcription 3 (STAT3) signaling pathway. Persistent activation of the STAT3

pathway has been implicated in various malignancies, promoting cell proliferation, survival, and

angiogenesis.[1] SJM-3 is being investigated as a potential therapeutic agent for oncology

indications. This document provides an initial safety assessment of SJM-3 based on a series of

in vitro and in vivo preclinical toxicology studies. The primary objectives of these studies are to

characterize the toxicity profile of SJM-3, determine a no-observed-adverse-effect level

(NOAEL), and support the design of future non-clinical and clinical studies.

Quantitative Toxicology Data
The following tables summarize the quantitative findings from the initial safety assessment of

SJM-3.
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Table 1: Acute Toxicity of SJM-3

Species
Route of
Administration

LD50 (mg/kg)
95% Confidence
Interval

Mouse Oral > 2000 N/A

Rat Oral > 2000 N/A

LD50: Lethal Dose, 50%. Data indicate that the acute toxicity of SJM-3 is low via the oral route

in both rodent species tested.

Table 2: In Vitro Cytotoxicity of SJM-3

Cell Line Assay Type IC50 (µM)

HepG2 (Human Liver

Carcinoma)
Neutral Red Uptake 150

HEK293 (Human Embryonic

Kidney)
MTT > 200

IC50: Half-maximal Inhibitory Concentration. SJM-3 exhibits moderate cytotoxicity in HepG2

cells.

Table 3: Genotoxicity of SJM-3

Assay Test System
Metabolic
Activation (S9)

Result

Ames Test

S. typhimurium (TA98,

TA100, TA1535,

TA1537)

With and Without Negative

In Vitro Micronucleus

Test

Human Peripheral

Blood Lymphocytes
With and Without Negative
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Results indicate that SJM-3 is non-mutagenic and non-clastogenic under the conditions of

these assays.

Table 4: 28-Day Repeated-Dose Oral Toxicity Study in Rats - Hematology

Parameter Sex Control
100
mg/kg/day

300
mg/kg/day

1000
mg/kg/day

Hemoglobin

(g/dL)
M 15.5 ± 0.8 15.3 ± 0.9 14.9 ± 0.7 13.1 ± 0.6

F 14.9 ± 0.7 14.7 ± 0.8 14.2 ± 0.6 12.5 ± 0.5

Red Blood

Cell Count

(10^6/µL)

M 8.1 ± 0.4 8.0 ± 0.5 7.8 ± 0.4 6.9 ± 0.3

F 7.8 ± 0.3 7.7 ± 0.4 7.5 ± 0.3 6.5 ± 0.2

Statistically significant difference from control (p < 0.05). Data are presented as mean ±

standard deviation.

Table 5: 28-Day Repeated-Dose Oral Toxicity Study in Rats - Clinical Chemistry

Parameter Sex Control
100
mg/kg/day

300
mg/kg/day

1000
mg/kg/day

Alanine

Aminotransfe

rase (ALT)

(U/L)

M 35 ± 5 38 ± 6 45 ± 7 98 ± 12

F 32 ± 4 35 ± 5 42 ± 6 89 ± 10

Aspartate

Aminotransfe

rase (AST)

(U/L)

M 85 ± 10 90 ± 12 105 ± 15 210 ± 25

F 80 ± 9 85 ± 11 98 ± 13 195 ± 22
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Statistically significant difference from control (p < 0.05). Data are presented as mean ±

standard deviation. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be

300 mg/kg/day in this study.

Experimental Protocols
Purpose: To assess the mutagenic potential of SJM-3 by measuring its ability to induce reverse

mutations at selected loci of several strains of Salmonella typhimurium.

Methodology:

Strains:S. typhimurium strains TA98, TA100, TA102, TA1535, and TA1537 were used.[2]

Dose Levels: SJM-3 was tested at five concentrations ranging from 5 to 5000 µ g/plate .

Metabolic Activation: The assay was performed with and without the addition of a rat liver

homogenate (S9 fraction) to simulate metabolic activation.

Procedure: The test substance, bacterial culture, and S9 mix (or buffer) were combined in

molten top agar and poured onto minimal glucose agar plates.

Incubation: Plates were incubated at 37°C for 48 hours.

Evaluation: The number of revertant colonies on each plate was counted. A positive

response was defined as a dose-related increase in the number of revertants to at least

twice the background (negative control) count.

Purpose: To evaluate the potential toxicity of SJM-3 following repeated oral administration in

Sprague-Dawley rats over a 28-day period and to determine a No-Observed-Adverse-Effect

Level (NOAEL).

Methodology:

Animals: Young adult Sprague-Dawley rats were used, with 10 males and 10 females per

group.

Dose Groups: SJM-3 was administered daily by oral gavage at doses of 100, 300, and 1000

mg/kg/day. A control group received the vehicle (0.5% methylcellulose) only.
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Observations: Clinical signs of toxicity, body weight, and food consumption were recorded

daily.

Clinical Pathology: At the end of the 28-day treatment period, blood samples were collected

for hematology and clinical chemistry analysis.

Pathology: All animals were subjected to a full necropsy. Organ weights were recorded, and

a comprehensive set of tissues was collected for histopathological examination.

NOAEL Determination: The NOAEL was established as the highest dose level at which no

significant treatment-related adverse effects were observed.

Visualizations: Pathways and Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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